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molecular formula C8H6F3NO2 B064462 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde CAS No. 159981-19-8

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

Cat. No. B064462
M. Wt: 205.13 g/mol
InChI Key: XKOBNYABZGUMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035059B2

Procedure details

Diisobutylaluminum hydride (toluene solution, 1.01 mol/L, 1.95 mL, 1.97 mmol) was added dropwise to a solution of N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide obtained (432 mg, 1.64 mmol) in toluene (11 mL) at −78° C. under a nitrogen atmosphere. The mixture was stirred at the same temperature for 1 hr. Methanol (5 mL) was added dropwise to the reaction mixture, the mixture was warmed to room temperature, and 50% aqueous Rochelle salt solution (10 mL) was added thereto, followed by stirring for 1.5 hr. The mixture was extracted with chloroform and the organic layer was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1→7:3) to afford the title compound as a colorless solid (287 mg).
Quantity
1.95 mL
Type
reactant
Reaction Step One
Name
N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.CON(C)[C:14]([C:16]1[CH:17]=[N:18][C:19]([O:22][CH2:23][C:24]([F:27])([F:26])[F:25])=[CH:20][CH:21]=1)=[O:15].CO.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1>[F:27][C:24]([F:25])([F:26])[CH2:23][O:22][C:19]1[N:18]=[CH:17][C:16]([CH:14]=[O:15])=[CH:21][CH:20]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
1.95 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C=1C=NC(=CC1)OCC(F)(F)F)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Step Four
Name
Quantity
11 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1.5 hr
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1→7:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(COC1=CC=C(C=N1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 287 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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